molecular formula C17H14N4OS3 B2872196 N-[2-[(6-methylsulfanyl-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide CAS No. 890940-82-6

N-[2-[(6-methylsulfanyl-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide

Cat. No.: B2872196
CAS No.: 890940-82-6
M. Wt: 386.51
InChI Key: JNYNHWYMKMVKMY-UHFFFAOYSA-N
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Description

N-[2-[(6-Methylsulfanyl-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide is a benzothiazole-derived compound featuring a bis-benzothiazole scaffold with a methylsulfanyl substituent at the 6-position of one benzothiazole ring and an acetamide group at the 6-position of the other. Benzothiazoles are renowned for their pharmacological versatility, including anticancer, antimicrobial, and kinase inhibitory activities . The methylsulfanyl group in this compound may enhance lipophilicity and influence binding interactions with biological targets, such as enzymes or receptors, compared to other substituents .

Properties

IUPAC Name

N-[2-[(6-methylsulfanyl-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS3/c1-9(22)18-10-3-5-12-14(7-10)24-16(19-12)21-17-20-13-6-4-11(23-2)8-15(13)25-17/h3-8H,1-2H3,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYNHWYMKMVKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(6-methylsulfanyl-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 6-methyl-1,3-benzothiazol-2-ylamine under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 70-80°C.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(6-methylsulfanyl-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as Lewis acids (e.g., AlCl₃) and are carried out in solvents like dichloromethane (CH₂Cl₂).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups results in amines.

Scientific Research Applications

N-[2-[(6-methylsulfanyl-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-[(6-methylsulfanyl-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in the process . In anticancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide Derivatives

  • Example : 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide (Compound I, )
    • Substituents : Methoxy (-OCH₃) at benzothiazole 6-position; adamantyl group on the acetamide side chain.
    • Key Findings :
  • Crystallizes in triclinic P1 with intermolecular N–H⋯N and C–H⋯O hydrogen bonds, as well as S⋯S interactions (3.622 Å), forming ribbons .
  • Contrast: The methylsulfanyl group in the target compound may offer greater electron-donating capacity and altered π-stacking compared to methoxy, impacting target affinity .

Methylsulfanyl vs. Methylamino Substituents

  • Example: N-[2-(Methylamino)-1,3-benzothiazol-6-yl]acetamide () Substituents: Methylamino (-NHCH₃) at benzothiazole 2-position. Key Findings:
  • The amino group enables hydrogen bonding, which may improve solubility but reduce metabolic stability due to susceptibility to oxidation. Contrast: The methylsulfanyl group in the target compound lacks direct hydrogen-bonding capacity but may confer resistance to enzymatic degradation .

Complex Heterocyclic Substituents

  • Example : N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide ()
    • Substituents : Triazolyl-sulfanyl and phenyl groups.
    • Key Findings :
  • Contrast: The target compound’s simpler methylsulfanyl substituent may prioritize selectivity over broad-spectrum activity .

Pharmacological and Physicochemical Properties

Kinase Inhibition Profiles

  • Target Compound : Docked into PI3K (PDB: 3QJZ) with methylsulfanyl likely participating in hydrophobic pocket interactions .
  • Analogues: Adamantyl derivatives () show enhanced stability but lower solubility (logP ~3.5 predicted), limiting bioavailability.

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